molecular formula C6H7FN2O4 B13914627 3-Fluoroazetidine-3-carbonitrile;oxalic acid

3-Fluoroazetidine-3-carbonitrile;oxalic acid

Cat. No.: B13914627
M. Wt: 190.13 g/mol
InChI Key: XRGLTYLFWSEDPV-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carbonitrile is a fluorinated azetidine derivative with a nitrile group at the 3-position. For example, related compounds like 1-Boc-3-fluoroazetidine-3-carboxylic acid are recognized as building blocks for cyclic fluorinated β-amino acids, which are valuable in drug design due to their conformational rigidity and metabolic stability .

Oxalic acid (HOOC–COOH) is the simplest dicarboxylic acid, widely utilized in industrial processes (e.g., mineral leaching, dyeing) and biological systems. It forms stable complexes with metal ions, making it effective in iron oxide dissolution and rare earth recovery . Its pKa values (1.25 and 3.81) and chelating properties distinguish it from other organic acids .

Properties

Molecular Formula

C6H7FN2O4

Molecular Weight

190.13 g/mol

IUPAC Name

3-fluoroazetidine-3-carbonitrile;oxalic acid

InChI

InChI=1S/C4H5FN2.C2H2O4/c5-4(1-6)2-7-3-4;3-1(4)2(5)6/h7H,2-3H2;(H,3,4)(H,5,6)

InChI Key

XRGLTYLFWSEDPV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Fluoroazetidines

  • Bromofluorination and Ring Closure : Starting from N-propenylimines, bromofluorination is performed followed by intramolecular ring closure via expulsion of bromide to form 3-fluoroazetidines. This method has been applied in a three-step sequence involving imination, regiospecific bromofluorination, and ring closure.

  • Intramolecular Cyclization : Fluorinated β-haloamines are synthesized from fluorinated precursors, then subjected to intramolecular cyclization to form azetidines. This approach is less common but effective for monofluoroazetidines.

  • Electrophilic Fluorination : α-Fluoroimines can be prepared by electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of bases like K2CO3. Subsequent reduction and cyclization yield fluoroazetidines.

Specific Method for 3-Fluoroazetidine Derivatives

A patented synthetic method describes the preparation of 3-fluoroazetidine derivatives using:

  • Sodium bicarbonate and di-tert-butyl dicarbonate in ethyl acetate (EA) and water at 10°C with stirring for 14 hours.

  • Use of N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) at -78°C to introduce fluorine.

  • Purification by liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, concentration, and column chromatography (EA:PE = 1:3) to yield a colorless oil with yields up to 87%.

Step Reagents/Conditions Yield/Notes
Protection with di-tert-butyl dicarbonate Sodium bicarbonate, EA/H2O, 10°C, 14h 87% yield, colorless oil
Electrophilic fluorination NFSI, THF, LiHMDS, -78°C 68.4% yield
Purification Extraction, drying, chromatography High purity product

Complexation with Oxalic Acid

The formation of the compound 3-Fluoroazetidine-3-carbonitrile; oxalic acid likely involves complexation or salt formation between the azetidine derivative and oxalic acid. While direct synthetic steps for this complex are scarce, standard procedures for forming oxalate salts include:

  • Mixing the amine or azetidine base with oxalic acid in suitable solvents.

  • Crystallization or precipitation of the oxalate salt.

  • Isolation by filtration and drying.

This approach is consistent with common practices for forming amine oxalate salts.

Summary Table of Preparation Methods

Component Method/Route Key Reagents/Conditions Yield/Outcome
Oxalic Acid Alkali metal formate decomposition Sodium formate heating, sulfuric acid treatment High purity oxalic acid
Oxalic Acid Propylene oxidation Propylene + ≥50% nitric acid, 40-80°C Up to 90% isolation yield
3-Fluoroazetidine-3-carbonitrile Bromofluorination + ring closure N-propenylimines, NBS, Et3N·3HF Moderate to high yields
3-Fluoroazetidine-3-carbonitrile Electrophilic fluorination + protection NFSI, LiHMDS, THF, -78°C; di-tert-butyl dicarbonate 68-87% yields
Complexation with Oxalic Acid Salt formation Mixing azetidine base with oxalic acid Precipitation/crystallization

Final Remarks

The preparation of 3-Fluoroazetidine-3-carbonitrile; oxalic acid integrates advanced fluorination chemistry with well-established oxalic acid production. The synthetic protocols require precise control of reaction conditions, especially low temperatures and selective fluorination reagents, to achieve high purity and yield. The formation of the oxalate salt is straightforward once the fluorinated azetidine is obtained. This compound holds potential in medicinal chemistry and fluorine-containing compound research due to its unique structural features.

Chemical Reactions Analysis

3-Fluoroazetidine-3-carbonitrile;oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoroazetidine-3-carbonitrile;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison of 3-Fluoroazetidine-3-carbonitrile with Similar Compounds

Structural and Functional Analogues
Compound Key Features Applications Reference
3-Fluoroazetidine-3-carbonitrile Fluorine at 3-position, nitrile group; enhances reactivity and stability Medicinal chemistry, intermediates
3,3-Difluoroazetidine hydrochloride Two fluorine atoms at 3-position; increased electronegativity Pharmaceutical synthesis
Azetidine-3-carboxylic acid Carboxylic acid group instead of nitrile; biocompatible backbone Peptide mimics, drug delivery
3-(3-Fluorophenyl)-3-oxetanecarboxylic acid Fluorinated aromatic substituent; larger ring system (oxetane) Material science, polymer chemistry

Key Differences :

  • Bioavailability: Fluorination improves membrane permeability compared to non-fluorinated azetidines (e.g., azetidine-3-amine dihydrochloride) .
  • Thermal Stability : Fluorinated azetidines exhibit higher thermal stability than pyrrolidine analogues due to ring strain reduction .

Comparison of Oxalic Acid with Similar Compounds

Dicarboxylic Acids
Compound pKa1/pKa2 Chelating Strength Environmental Impact Key Applications Reference
Oxalic acid 1.25 / 3.81 High (Fe³⁺, Al³⁺) Low post-calcination residue Mineral leaching, rust removal
Malonic acid 2.83 / 5.69 Moderate Moderate Polymer synthesis, pH control
Succinic acid 4.20 / 5.60 Low Biodegradable Food additives, bioplastics
Sulfuric acid -3 / 1.99 Non-chelating Corrosive, toxic Industrial catalysis

Key Findings :

  • Efficiency in Leaching : Oxalic acid outperforms sulfuric acid in iron oxide dissolution due to chelate formation (e.g., ferrioxalate ion) and lower structural damage to minerals .
  • Eco-Friendliness : Oxalic acid is less hazardous than sulfuric acid and leaves minimal contaminants after calcination .
  • Atmospheric Presence : Oxalate concentrations in PM2.5 are 10–14.7× higher than oxalic acid, indicating preferential salt formation in aerosols .
Organic Acid Leaching Agents
Acid Metal Selectivity Corrosivity Cost Efficiency Reference
Oxalic acid High (Fe, Al) Low Moderate (reusable complexes)
Citric acid Moderate (Ca, Mg) Low High
Acetic acid Low Low Low
Hydrochloric acid High (broad) High Low

Industrial Insights :

  • Oxalic acid achieves >90% neodymium recovery in rare earth magnet recycling, surpassing hydrochloric acid in selectivity .
  • In organosolv pretreatment, oxalic acid’s biodegradability makes it preferable to sulfuric acid for lignocellulosic biomass processing .

Biological Activity

3-Fluoroazetidine-3-carbonitrile; oxalic acid is a compound that combines the structural features of azetidine and oxalic acid, potentially imparting unique biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

  • 3-Fluoroazetidine-3-carbonitrile : A fluorinated azetidine derivative that may exhibit specific interactions with biological targets due to the presence of the fluorine atom.
  • Oxalic Acid : A dicarboxylic acid known for its role in various biochemical processes, including metabolism and its effects on calcium homeostasis.

The biological activity of 3-fluoroazetidine-3-carbonitrile; oxalic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Oxalic acid acts as a competitive inhibitor of lactate dehydrogenase (LDH), which is crucial in anaerobic metabolism. This inhibition can potentially affect tumor growth by disrupting the Warburg effect, where cancer cells favor anaerobic glycolysis .
  • Calcium Homeostasis :
    • Oxalic acid's interaction with calcium can lead to the formation of calcium oxalate crystals, which are implicated in kidney stone formation. This aspect is critical when considering the compound's safety profile and potential side effects .
  • Antimicrobial Properties :
    • Compounds containing azetidine rings have been studied for their antimicrobial properties. The structural features of 3-fluoroazetidine may enhance its efficacy against certain pathogens .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 3-fluoroazetidine-3-carbonitrile; oxalic acid:

  • Cancer Treatment : Research indicates that fluoroazetidines can inhibit pancreatic cancer cell growth, suggesting a role in cancer therapy . The addition of oxalic acid may enhance this effect through metabolic modulation.
  • Metabolic Disorders : Given its influence on LDH and potential effects on metabolic pathways, this compound could be explored for treating conditions related to metabolic dysfunction, such as obesity and diabetes .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Inhibition of Tumor Growth :
    • A study demonstrated that fluoroazetidines could significantly inhibit pancreatic cancer cell proliferation in vitro, indicating a promising avenue for further research into their antitumor properties .
  • Effects on Sleep Metabolism :
    • Research indicated that metabolites like oxalic acid are altered under sleep-restricted conditions, suggesting a link between sleep deprivation and metabolic dysfunction. This finding may open new avenues for studying how compounds like 3-fluoroazetidine-3-carbonitrile; oxalic acid influence metabolic health .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
LDH InhibitionDisruption of anaerobic metabolism
Antimicrobial EffectsPotential inhibition of bacterial growth
Tumor Cell Growth InhibitionDirect impact on pancreatic cancer cells
Calcium Oxalate FormationImplications for kidney health

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Fluoroazetidine-3-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks, as the compound may release irritants .
  • Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers).
  • Follow institutional guidelines for waste disposal, as improper handling may result in liability .

Q. What spectroscopic techniques are recommended for characterizing 3-Fluoroazetidine-3-carbonitrile and its derivatives?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile, fluorine) by comparing peaks to reference databases like NIST Chemistry WebBook. Note that data gaps may require cross-validation with computational models .
  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm fluorinated positions and 13C^{13}\text{C}-NMR for carbonitrile groups.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers optimize the synthesis of 3-Fluoroazetidine-3-carbonitrile to improve yield and purity?

  • Methodological Answer :

  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times .
  • Purification : Use recrystallization or column chromatography with ethyl acetate/hexane gradients to isolate the product.
  • Temperature Control : Maintain sub-ambient temperatures during fluorination steps to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., IR or NMR) for 3-Fluoroazetidine-3-carbonitrile derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes or chemical shifts) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in NMR spectra.
  • Collaborative Databases : Submit data to open-access repositories (e.g., NIST) to address gaps in reference libraries .

Q. What computational strategies can predict the reactivity of 3-Fluoroazetidine-3-carbonitrile with oxalic acid under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model protonation states of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) to assess nucleophilic attack sites on the azetidine ring .
  • Density Functional Theory (DFT) : Calculate transition-state energies for cycloaddition or hydrolysis pathways.
  • Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate polar aprotic vs. aqueous environments .

Q. How does the steric and electronic environment of 3-Fluoroazetidine-3-carbonitrile influence its stability in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
  • Electron-Withdrawing Effects : Fluorine’s inductive effect may stabilize the nitrile group but increase susceptibility to hydrolysis. Use Karl Fischer titration to quantify moisture uptake .

Q. What mechanistic insights explain the reactivity of oxalic acid with fluorinated azetidines in multi-step syntheses?

  • Methodological Answer :

  • Kinetic Studies : Conduct time-resolved 1H^{1}\text{H}-NMR to track intermediate formation (e.g., oxalate esters or amides).
  • Acid-Base Titration : Determine the optimal stoichiometry for proton transfer using automated titrators.
  • Byproduct Analysis : Identify side products (e.g., fluorinated lactams) via GC-MS to refine reaction conditions .

Key Considerations for Experimental Design

  • Data Reproducibility : Document batch-specific variations (e.g., solvent purity, catalyst lot) to mitigate experimental discrepancies .
  • Ethical Compliance : Adhere to institutional safety reviews and hazardous material protocols, as improper handling may void liability protections .

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